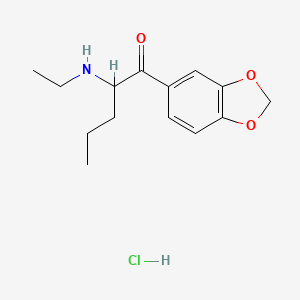

N-Ethylpentylone hydrochloride

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336464 | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-02-9 | |

| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylpentylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentylone hydrochloride is a synthetic cathinone that has gained prominence within the class of new psychoactive substances (NPS). Understanding its physicochemical properties is paramount for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its primary pharmacological mechanism. All quantitative data is presented in structured tables for clarity and comparative purposes.

Physicochemical Properties

This compound is the hydrochloride salt of N-ethylpentylone, a β-keto-phenethylamine. Its core structure features a substituted cathinone backbone.[1] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | [2] |

| Synonyms | Ephylone, N-Ethylnorpentylone HCl | [1][3] |

| CAS Number | 17763-02-9 | [1][3][4] |

| Molecular Formula | C₁₄H₁₉NO₃ · HCl | [2] |

| Molecular Weight | 285.76 g/mol | [2] |

| Melting Point | 238–241 °C | [1] |

| Appearance | Crystalline solid, off-white powder | [1] |

| Solubility | Soluble in methanol.[3] Soluble in dimethyl sulfoxide (DMSO) and water. Partially soluble in dichloromethane. Approximately 1 mg/mL in phosphate-buffered saline (pH 7.2). | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections provide established protocols for its synthesis and analysis.

Synthesis of this compound

A common synthetic route for N-ethylpentylone involves the α-bromination of a precursor ketone followed by reaction with N-ethylamine.[5] The resulting free base is then converted to the hydrochloride salt.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The following are detailed protocols for the analytical characterization of this compound based on established methods.[3]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dilute approximately 16 mg of the analyte in Deuterium oxide (D₂O). Add Tetramethylsilane (TMS) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

-

Instrument: 600 MHz NMR spectrometer.[3]

-

Parameters: [3]

-

Spectral Width: At least -3 ppm to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds.

-

2.2.2. Gas Chromatography/Mass Spectrometry (GC/MS) [3]

-

Sample Preparation: Dilute approximately 3 mg of the analyte in 1 mL of methanol.[3]

-

Instrument: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[3]

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]

-

Temperatures: [3]

-

Injector: 280°C.

-

MSD Transfer Line: 280°C.

-

MS Source: 230°C.

-

MS Quadrupole: 150°C.

-

-

Oven Program: [3]

-

Initial temperature of 100°C for 1.0 minute.

-

Ramp to 280°C at a rate of 12°C/min.

-

Hold at 280°C for 9.0 minutes.

-

-

Injection Parameters: [3]

-

Split Ratio: 25:1.

-

Injection Volume: 1 µL.

-

-

MS Parameters: [3]

-

Mass Scan Range: 30-550 amu.

-

Threshold: 150.

-

Acquisition Mode: Scan.

-

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy [3]

-

Instrument: FTIR spectrometer with a diamond attenuated total reflectance (ATR) attachment (1 bounce).[3]

-

Scan Parameters: [3]

-

Number of Scans: 32.

-

Number of Background Scans: 32.

-

Resolution: 4 cm⁻¹.

-

Sample Gain: 1.

-

Aperture: 150.

-

Workflow for Analytical Characterization

References

N-Ethylpentylone Hydrochloride: An In-Depth Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentylone hydrochloride is a synthetic cathinone that has emerged as a significant psychoactive substance. While its pharmacological and toxicological profiles are subjects of ongoing research, its solid-state properties, particularly its crystal structure and potential for polymorphism, are crucial for forensic identification, pharmaceutical analysis, and understanding its stability and bioavailability. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. Due to the limited publicly available data on its specific crystal structure and polymorphism, this guide draws parallels with the well-characterized polymorphism of the closely related compound, ethylone hydrochloride, to infer potential behaviors and analytical approaches. This document outlines the experimental methodologies for the synthesis, crystallization, and characterization of potential polymorphic forms, and presents a logical workflow for their investigation.

Introduction

N-Ethylpentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a substituted cathinone that belongs to the phenethylamine class of compounds.[1] It is structurally similar to other controlled substances such as pentylone, methylone, and MDMA.[2] Typically encountered as a hydrochloride salt in crystalline, powder, or rock form, the solid-state characteristics of this compound are of significant interest to the scientific and forensic communities.[2]

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a substance's physical and chemical properties. These properties include melting point, solubility, dissolution rate, and stability. In the context of drug development, controlling polymorphism is critical to ensure consistent product quality and performance. For forensic analysis, a thorough understanding of the different polymorphic forms of a controlled substance is essential for unambiguous identification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | [5] |

| Synonyms | Ephylone, bk-EPDP | [6] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | [5] |

| Molecular Weight | 285.76 g/mol | [5] |

| Appearance | Crystalline solid, off-white powder | [2] |

| Melting Point | 238–241°C | [2] |

Table 1: Physicochemical Properties of this compound

Polymorphism: A Case Study of Ethylone Hydrochloride

The study of ethylone hydrochloride has demonstrated the existence of two conformational polymorphs, designated as Form A and Form B.[3][4] These forms can be distinguished by their different spectroscopic and crystallographic properties. The insights gained from ethylone hydrochloride provide a valuable roadmap for investigating potential polymorphism in this compound.

Characterization of Ethylone Hydrochloride Polymorphs

The distinct properties of the two known polymorphs of ethylone hydrochloride are summarized in Table 2. These differences arise from the different conformations of the cation in the crystal lattice.[3]

| Analytical Technique | Form A | Form B | Reference |

| Appearance | Fine white powder | Colorless crystals | [3] |

| Crystallization Solvent | Ethereal Hydrogen Chloride | Methanolic Hydrogen Chloride | [3] |

| Key FTIR Peaks (cm⁻¹) | Distinct peaks in the 1600-1700 cm⁻¹ and 800-1200 cm⁻¹ regions | Different peak positions and intensities compared to Form A | [3][4] |

| Key Raman Peaks (cm⁻¹) | Characteristic vibrational modes differing from Form B | Characteristic vibrational modes differing from Form A | [3] |

| Powder X-Ray Diffraction | Unique diffraction pattern | Unique diffraction pattern | [3] |

| Solid-State ¹³C NMR | Broader resonances, indicating lower crystallinity | Sharper resonances, indicating higher crystallinity | [3] |

Table 2: Comparative Data of Ethylone Hydrochloride Polymorphs

Experimental Protocols for Polymorph Investigation

The following section details the experimental methodologies that can be employed to synthesize, crystallize, and characterize potential polymorphs of this compound, based on established protocols for similar compounds.[3]

Synthesis of this compound

A general synthetic pathway for cathinones can be adapted for the synthesis of N-Ethylpentylone.[3] The final step involves the conversion of the free base to the hydrochloride salt.

Caption: General synthetic pathway for this compound.

Polymorph Screening through Crystallization

Different polymorphs can often be obtained by varying the crystallization conditions. A systematic polymorph screen should be conducted.

Caption: Logical workflow for polymorph screening and characterization.

Analytical Techniques

PXRD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: Data is collected over a 2θ range of approximately 5-40° with a step size of 0.02°.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature. Different polymorphs will often exhibit different melting points and may show solid-solid phase transitions.

-

DSC: Samples are heated in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

TGA: Samples are heated in an open pan under a nitrogen atmosphere at a controlled rate to determine weight loss as a function of temperature.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies.

-

FTIR-ATR: Spectra are typically collected using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: A non-destructive technique that provides complementary information to FTIR.

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for distinguishing polymorphs as the chemical shifts are sensitive to the local molecular environment in the crystal lattice.

Conclusion

While the crystal structure and polymorphism of this compound have not been extensively reported, the well-documented case of ethylone hydrochloride provides a strong basis for anticipating similar polymorphic behavior. A systematic investigation employing a range of analytical techniques, including PXRD, thermal analysis, vibrational spectroscopy, and solid-state NMR, is necessary to fully characterize the solid-state landscape of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to undertake such investigations. A comprehensive understanding of the solid-state properties of this compound is essential for its accurate forensic identification, for ensuring the quality and consistency of analytical standards, and for advancing our knowledge of this class of synthetic compounds.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H20ClNO3 | CID 132989253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

N-Ethylpentylone Hydrochloride: A Technical Guide on its Pharmacology and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentylone hydrochloride (hydrochloride salt of 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one), also known as ephylone, is a synthetic cathinone that has emerged as a significant psychoactive substance. This technical guide provides an in-depth overview of the pharmacology and mechanism of action of N-Ethylpentylone, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Introduction

N-Ethylpentylone is a substituted cathinone, structurally related to other psychoactive substances such as pentylone and methylone.[1] It acts as a central nervous system stimulant, producing effects comparable to cocaine and methamphetamine.[1][2] The increasing prevalence of N-Ethylpentylone in recreational drug markets has necessitated a thorough understanding of its pharmacological profile to inform public health and safety measures, as well as to provide a basis for the development of potential therapeutic interventions for stimulant use disorder.

Pharmacology

Pharmacodynamics

The primary mechanism of action of N-Ethylpentylone is the inhibition of monoamine transporters.[3][4] It functions as a mixed norepinephrine-dopamine reuptake inhibitor with a lesser effect on the serotonin transporter.[3][5] Unlike some other substituted cathinones, N-Ethylpentylone does not act as a monoamine releaser.[2] This pharmacological profile is more akin to that of cocaine than to amphetamine-like releasing agents.[4]

The inhibitory activity of N-Ethylpentylone at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified through in vitro studies. The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of N-Ethylpentylone and provide a comparison with cocaine and MDMA.

Data Presentation

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| N-Ethylpentylone | 893 ± 80 | - | - | [6] |

| Cocaine | 495 ± 49 | - | 495 ± 34 | [6] |

| MDMA | - | - | - | - |

| Note: Comprehensive Ki values for all three transporters from a single comparative study were not available in the search results. The provided data is from available sources. |

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| N-Ethylpentylone | 37 ± 2 | 105 ± 4 | 383 ± 27 | [7] |

| N-Ethylpentylone | 54.9 | 114 | 460 | [4] |

| Cocaine | 230 | 480 | 740 | [8] |

| MDMA | 6600 | 2000 | 890 | [8] |

Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetic profile of N-Ethylpentylone. Following intraperitoneal administration, N-Ethylpentylone is rapidly absorbed and readily crosses the blood-brain barrier.[9]

| Parameter | Value (at 50 mg/kg IP dose in rats) | Reference |

| Plasma Cmax | 10,356 ng/mL | [5] |

| Nucleus Accumbens Cmax | 347 ng/mL | [5] |

| Time to Cmax (approximate) | 40 minutes | [5] |

| Plasma Half-life (t1/2) | 108.3 minutes | [5] |

| Area Under the Curve (AUC 0-8h) in plasma | 1.39 mg/mL | [5] |

In vivo microdialysis studies in rats have demonstrated that N-Ethylpentylone administration leads to a significant and dose-dependent increase in extracellular dopamine and serotonin levels in the nucleus accumbens, with a more pronounced effect on dopamine.[7]

Mechanism of Action at the Synapse

N-Ethylpentylone exerts its psychoactive effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing and prolonging their signaling at postsynaptic receptors. The preferential inhibition of DAT is thought to be a key contributor to its stimulant and abuse potential.

Caption: Mechanism of N-Ethylpentylone at the Dopaminergic Synapse.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay (Rat Brain Synaptosomes)

This protocol describes a method to determine the in vitro potency of N-Ethylpentylone to inhibit dopamine, norepinephrine, and serotonin uptake in rat brain tissue.

1. Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats via CO2 asphyxiation.

-

Rapidly dissect the striatum for dopamine transporter (DAT) assays and the whole brain (minus cerebellum and striatum) for norepinephrine (NET) and serotonin (SERT) transporter assays.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in a Krebs-phosphate buffer.

2. Uptake Inhibition Assay:

-

In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Define non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of N-Ethylpentylone and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.

In Vivo Microdialysis in Rats

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the nucleus accumbens of freely moving rats following N-Ethylpentylone administration.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole above the target brain region (nucleus accumbens).

-

Implant a guide cannula to the desired stereotaxic coordinates.

-

Secure the cannula with dental cement and anchor screws.

-

Allow the animal to recover for at least 5-7 days.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples for the desired duration.

3. Sample Analysis:

-

Analyze the dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.

-

Express the results as a percentage of the baseline concentrations.

In Vivo Effects

Locomotor Activity

Acute administration of N-Ethylpentylone significantly increases locomotor activity in rodents.[5][10] Studies in rats have shown a dose-dependent increase in locomotion, with repeated administration leading to sensitization at lower doses.[5]

Drug Discrimination

In drug discrimination studies, N-Ethylpentylone fully substitutes for the discriminative stimulus effects of both cocaine and methamphetamine in rats, indicating that it produces similar subjective effects to these classic psychostimulants.[9][10]

Conclusion

This compound is a potent psychostimulant that primarily acts as a norepinephrine and dopamine reuptake inhibitor. Its pharmacological profile, characterized by a lack of releasing activity, aligns it more closely with cocaine than with amphetamines. The in vitro and in vivo data summarized in this guide provide a comprehensive foundation for researchers investigating the neurobiology of synthetic cathinones and for professionals involved in the development of strategies to address the public health challenges posed by these substances. Further research is warranted to fully elucidate the long-term neurotoxic potential and the complete metabolic profile of N-Ethylpentylone.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of N-Ethylpentylone Hydrochloride at Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurochemical effects of N-Ethylpentylone hydrochloride, a synthetic cathinone, on the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key quantitative data, details established experimental protocols for assessing transporter inhibition, and visualizes the underlying neurochemical mechanisms and experimental workflows.

Quantitative Data: Inhibitory Potency of N-Ethylpentylone at Monoamine Transporters

N-Ethylpentylone acts as a monoamine reuptake inhibitor, effectively blocking the normal function of DAT, NET, and SERT.[1] This inhibition leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, which is believed to be the primary mechanism for its psychostimulant effects.[1] The inhibitory potency of N-Ethylpentylone is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

The following table summarizes the in vitro IC50 values for this compound at human and rat monoamine transporters from various studies. A lower IC50 value indicates a higher potency.

| Transporter | IC50 (nM) | Species/System | Reference |

| Dopamine Transporter (DAT) | 37 | Rat Brain Synaptosomes | [1] |

| Dopamine Transporter (DAT) | 54.9 | HEK cells expressing human DAT | [2] |

| Dopamine Transporter (DAT) | 102 | Not Specified | [3] |

| Dopamine Transporter (DAT) | 16.9 | CHO-K1 cells expressing human DAT | [4] |

| Norepinephrine Transporter (NET) | 105 | Rat Brain Synaptosomes | [1] |

| Norepinephrine Transporter (NET) | 114 | HEK cells expressing human NET | [2] |

| Serotonin Transporter (SERT) | 383 | Rat Brain Synaptosomes | [1] |

| Serotonin Transporter (SERT) | 460 | HEK cells expressing human SERT | [2][3] |

The data consistently demonstrates that N-Ethylpentylone is a potent inhibitor at both DAT and NET, with a significantly lower potency at SERT.[1][2] This pharmacological profile, characterized by a high DAT/SERT ratio, is often associated with substances that have a notable abuse potential.[5] Studies have shown that N-Ethylpentylone functions as a cocaine-like inhibitor of monoamine transport and does not act as a substrate releaser, distinguishing its mechanism from amphetamine-like stimulants.[1][2]

Experimental Protocols: In Vitro Assessment of Monoamine Transporter Inhibition

The following protocols provide detailed methodologies for conducting in vitro neurotransmitter uptake inhibition assays to determine the IC50 values of compounds like this compound. These methods are based on established procedures using either human embryonic kidney (HEK) 293 cells expressing the specific human monoamine transporter or rat brain synaptosomes.[1][6]

Neurotransmitter Uptake Inhibition Assay in HEK 293 Cells

This protocol utilizes HEK 293 cells stably transfected with the cDNA for either the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

Materials:

-

HEK 293 cells stably expressing hDAT, hNET, or hSERT

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

-

Poly-D-lysine coated 96-well plates

-

Krebs-HEPES buffer (pH 7.4)

-

This compound stock solution (in DMSO or water)

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Specific transporter inhibitors for defining non-specific uptake (e.g., mazindol for DAT and NET, imipramine or citalopram for SERT)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture the specific HEK 293 cell line in appropriate cell culture medium in a humidified incubator at 37°C with 5% CO₂.

-

Plate the cells in poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cells once with Krebs-HEPES buffer.

-

Prepare serial dilutions of this compound in Krebs-HEPES buffer. Also prepare solutions of the specific inhibitor for determining non-specific uptake and a vehicle control.

-

-

Pre-incubation:

-

Add the various concentrations of this compound, the specific inhibitor, or vehicle control to the appropriate wells.

-

Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 10-20 minutes).

-

-

Initiation of Uptake:

-

Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake reaction. The final concentration of the radioligand should be near its Km value for the transporter.

-

Incubate the plate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake for each transporter.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Krebs-HEPES buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate from each well into a scintillation vial.

-

Add scintillation fluid to each vial and quantify the amount of radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a specific inhibitor) from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol utilizes synaptosomes, which are isolated nerve terminals, prepared from specific regions of the rat brain rich in the monoamine transporters of interest (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus striatum for SERT).

Materials:

-

Rat brain tissue

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-HEPES buffer (pH 7.4)

-

This compound stock solution

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Specific transporter inhibitors (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT)

-

Glass-fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

-

-

Uptake Assay:

-

In a 96-well plate or individual tubes, add the synaptosomal preparation.

-

Add varying concentrations of this compound, a specific inhibitor for non-specific uptake determination, or vehicle control.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the uptake by adding the respective [³H]-labeled neurotransmitter.

-

Incubate for a short duration (e.g., 5 minutes) at 37°C.

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by adding a large volume of ice-cold Krebs-HEPES buffer.

-

Immediately filter the samples through glass-fiber filters using a cell harvester to trap the synaptosomes containing the radiolabeled neurotransmitter.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake and determine the IC50 value as described in the HEK cell protocol.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

Caption: Mechanism of monoamine reuptake and its inhibition by N-Ethylpentylone.

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

References

- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Ethylpentylone Hydrochloride at DAT, NET, and SERT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of N-Ethylpentylone hydrochloride (also known as ephylone) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data and methodologies presented are synthesized from published research to facilitate a deeper understanding of this synthetic cathinone's mechanism of action.

Pharmacological Profile: Transporter Inhibition

N-Ethylpentylone acts as a monoamine transporter inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1][2] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie its psychostimulant effects.[1] Studies have consistently shown that N-Ethylpentylone has the highest potency for the dopamine transporter, followed by the norepinephrine transporter, and then the serotonin transporter.[1][3] Unlike some other cathinones, N-Ethylpentylone does not act as a transporter substrate to induce neurotransmitter release.[1][3][4]

Quantitative Data: Transporter Inhibition Potency

The following tables summarize the in vitro potency of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake at their respective transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity.

Table 1: N-Ethylpentylone IC50 Values at Monoamine Transporters (Rat Brain Synaptosomes) [1]

| Transporter | IC50 (nM) |

| DAT | 37 |

| NET | 105 |

| SERT | 383 |

Table 2: N-Ethylpentylone IC50 Values at Human Monoamine Transporters (HEK Cells) [3]

| Transporter | IC50 (nM) |

| DAT | 54.9 |

| NET | 114 |

| SERT | 460 |

Experimental Protocols

The following are generalized methodologies for determining the in vitro activity of N-Ethylpentylone at DAT, NET, and SERT, based on published studies.

Radioligand Uptake Inhibition Assay in Rat Brain Synaptosomes[1]

This assay measures the ability of N-Ethylpentylone to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes) from rat brains.

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in the transporters of interest (e.g., striatum for DAT, hypothalamus for NET, and brainstem for SERT). The tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound. The uptake reaction is initiated by adding a specific radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination and Measurement: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Inhibition Assay in Transfected HEK 293 Cells[3][5][6]

This method utilizes human embryonic kidney (HEK 293) cells that have been genetically engineered to express high levels of human DAT, NET, or SERT.

-

Cell Culture: HEK 293 cells stably expressing the human transporters are cultured under standard conditions.

-

Inhibition Assay: The cells are plated in multi-well plates and incubated with different concentrations of this compound.

-

Radioligand Uptake: A radiolabeled substrate for the specific transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is added to the wells.

-

Measurement and Analysis: Following incubation, the cells are washed, and the amount of radioligand taken up is determined by scintillation counting. IC50 values are then derived from the resulting concentration-inhibition curves.

Visualizations

Signaling Pathway of N-Ethylpentylone at the Dopaminergic Synapse

Caption: N-Ethylpentylone blocks dopamine reuptake at the presynaptic neuron.

Experimental Workflow for Transporter Inhibition Assay

Caption: Workflow for determining N-Ethylpentylone's transporter inhibition.

References

- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

The Emergence of a Novel Psychoactive Substance: An In-Depth Technical Guide to the Early Discovery and Development of N-Ethylpentylone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentylone (also known as ephylone) is a synthetic cathinone that emerged in the designer drug market in the mid-2010s.[1] Initially synthesized in the 1960s during pharmaceutical research, its recent appearance as a recreational substance has necessitated a thorough understanding of its chemical and pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the early discovery and development of N-Ethylpentylone as a research chemical, detailing its synthesis, analytical quantification, and mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this compound.

Introduction

N-Ethylpentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a substituted cathinone and a structural analog of other psychoactive substances such as pentylone.[4] As a member of the phenethylamine class, it exerts stimulant effects on the central nervous system.[4] Its re-emergence as a novel psychoactive substance (NPS) has been marked by numerous reports of its presence in seized drug samples and its association with adverse health effects, including fatalities.[5][6] Understanding the fundamental characteristics of N-Ethylpentylone is crucial for the development of analytical detection methods, the elucidation of its toxicological profile, and the management of public health risks.

Chemical Synthesis

While the original synthesis by Boehringer Ingelheim in the 1960s is not publicly detailed, the synthesis of N-Ethylpentylone can be achieved through established methods for β-keto phenethylamines. A plausible synthetic route, based on related cathinone syntheses, is outlined below.

Representative Synthetic Protocol

A common method for the synthesis of cathinone derivatives involves the α-bromination of a propiophenone precursor followed by nucleophilic substitution with the desired amine. For N-Ethylpentylone, the synthesis would likely start from 3',4'-methylenedioxyvalerophenone.

Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one

1-(1,3-benzodioxol-5-yl)pentan-1-one is dissolved in a suitable solvent such as dichloromethane or acetic acid. To this solution, a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is added portion-wise, often under UV irradiation or with a radical initiator to facilitate the reaction at the α-position. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting α-bromo ketone, 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one, is then isolated through extraction and purification.

Step 2: Nucleophilic Substitution with Ethylamine

The purified 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one is dissolved in a polar aprotic solvent like acetonitrile. An excess of ethylamine is added to the solution, which acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the freebase of N-Ethylpentylone. The freebase can be further purified by chromatography and converted to a stable salt, such as the hydrochloride salt, by treating it with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. soft-tox.org [soft-tox.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Analysis of N-Ethylpentylone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Ethylpentylone hydrochloride, a synthetic cathinone. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), critical techniques for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in Deuterium Oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a Tetramethylsilane (TMS) internal standard.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.71 - 7.69 | m | 1H | Aromatic CH |

| 7.47 | d | 1H | Aromatic CH |

| 7.025 | d | 1H | Aromatic CH |

| 6.14 - 6.12 | m | 2H | O-CH₂-O |

| 5.075 | t | 1H | CH-N |

| 3.20 - 3.10 | m | 2H | N-CH₂ |

| 2.00 - 1.95 | m | 2H | CH₂ |

| 1.3 - 1.2 | m | 5H | CH₂-CH₃ and N-CH₂-CH₃ |

| 0.850 | t | 3H | CH₂-CH₃ |

m = multiplet, d = doublet, t = triplet

Experimental Protocol for NMR Spectroscopy

The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].

-

Sample Preparation: The analyte was diluted to a concentration of approximately 16 mg/mL in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) was used as an internal standard for 0 ppm reference, and maleic acid was included as a quantitative internal standard[1].

-

Instrumentation: A 600 MHz NMR spectrometer was used for the analysis[1].

-

Parameters:

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

IR Spectroscopic Data

The Fourier Transform Infrared (FTIR) spectrum of this compound was obtained using a diamond Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Description |

| ~3000 - 2800 | C-H stretching (aliphatic and aromatic) |

| ~1680 | C=O stretching (ketone) |

| ~1600, ~1520, ~1440 | C=C stretching (aromatic) |

| ~1280 - 1000 | C-O and C-N stretching |

Experimental Protocol for IR Spectroscopy

The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].

-

Sample Preparation: The solid sample was analyzed directly.

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR attachment (1 bounce) was used[1].

-

Scan Parameters:

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) Mass Spectrometry of N-Ethylpentylone results in characteristic fragmentation patterns that are useful for its identification.

Mass Spectrometric Data (Electron Ionization)

The major fragments observed in the EI mass spectrum of N-Ethylpentylone are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 249 | Low | [M]⁺ (Molecular Ion) |

| 176 | Moderate | [C₁₀H₈O₃]⁺ |

| 149 | Moderate | [C₈H₅O₃]⁺ (Benzodioxole acylium ion) |

| 135 | High | [C₈H₇O₂]⁺ |

| 86 | High | [C₅H₁₂N]⁺ (Iminium ion from α-cleavage) |

| 58 | High | [C₃H₈N]⁺ (Iminium ion) |

Experimental Protocol for Gas Chromatography/Mass Spectrometry (GC/MS)

The following experimental protocol is based on the methodology described by the SWGDRUG.org monograph[1].

-

Sample Preparation: The analyte was diluted to approximately 3 mg/mL in Methanol[1].

-

Instrumentation: An Agilent gas chromatograph operated in split mode with a mass selective detector (MSD) was used[1].

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm[1].

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min[1].

-

Injector Temperature: 280°C[1].

-

Oven Program: Initial temperature of 100°C for 1.0 min, then ramped to 280°C at 12°C/min, and held at the final temperature for 9.0 min[1].

-

Injection Parameters: 1 µL injection with a split ratio of 25:1[1].

-

-

Mass Spectrometry (MS) Conditions:

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation of N-Ethylpentylone

The following diagram illustrates a proposed fragmentation pathway for N-Ethylpentylone under electron ionization conditions.

Caption: Proposed EI-MS fragmentation pathway.

References

The Fiery Fate of N-Ethylpentylone: A Technical Guide to its Thermal Degradation in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical issue of thermal degradation of N-ethylpentylone hydrochloride during its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As a synthetic cathinone, N-ethylpentylone is susceptible to in-source thermal decomposition, a phenomenon that can lead to analytical challenges, including the misidentification of the parent compound and inaccurate quantification. This document provides a comprehensive overview of the degradation pathways, key thermal byproducts, and the experimental protocols necessary for accurate and reliable analysis.

Introduction: The Challenge of Thermal Instability

N-Ethylpentylone (also known as ephylone) is a psychoactive substance belonging to the synthetic cathinone class.[1] The analysis of these compounds, particularly in forensic and clinical toxicology, frequently relies on GC-MS due to its high separation efficiency and specific detection capabilities. However, the inherent thermal lability of many synthetic cathinones, including N-ethylpentylone, presents a significant analytical hurdle.[2][3][4] The high temperatures employed in the GC injection port can induce chemical transformations, leading to the formation of degradation products that may be detected instead of, or alongside, the parent molecule. Understanding these degradation processes is paramount for the correct interpretation of analytical data.

The Primary Degradation Pathway: Oxidative Dehydrogenation

The most commonly reported thermal degradation pathway for synthetic cathinones during GC-MS analysis is an in-situ oxidative process.[2][3][5] This reaction involves the loss of two hydrogen atoms, resulting in a characteristic mass shift of -2 Da.[3] This transformation leads to the formation of an enamine, which is often more stable under high-temperature conditions. The degradation products are typically characterized by prominent iminium base peaks in their mass spectra, with mass-to-charge ratios (m/z) that are 2 Da lower than the corresponding fragment of the parent drug.[2][3][5]

Several factors are known to influence the extent of this thermal degradation. These include:

-

Injector Temperature: Higher injector temperatures significantly increase the rate of degradation.[2][4]

-

Residence Time: A longer residence time of the analyte in the heated inlet liner promotes further decomposition.[2][4]

-

Active Sites: The presence of active sites, such as silanol groups in the liner or column, can catalyze the degradation process.[2][4]

Minimizing these factors through method optimization is crucial for preserving the integrity of the analyte.

Caption: Proposed thermal degradation pathway of N-Ethylpentylone in a GC-MS system.

Experimental Protocols for GC-MS Analysis

To minimize thermal degradation and ensure accurate identification of N-ethylpentylone, the following experimental protocols are recommended. These are based on established methods for the analysis of synthetic cathinones.[6][7]

Sample Preparation

A representative sample of the material to be analyzed should be accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.[6] For quantitative analysis, an appropriate internal standard should be added.

GC-MS Instrumentation and Parameters

The following table summarizes a typical set of GC-MS parameters for the analysis of N-ethylpentylone, designed to reduce thermal degradation.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port Temperature | 225-250°C | Lower temperatures minimize thermal degradation.[3] |

| Injection Mode | Split (e.g., 25:1 or 75:1) | Reduces residence time in the injector and the amount of analyte introduced.[3][7] |

| Injection Volume | 1-2 µL | |

| Carrier Gas | Helium | |

| Flow Rate | 1.0-1.5 mL/min | |

| Column | 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A common, relatively inert column suitable for drug analysis.[6][7] |

| Oven Temperature Program | Initial: 90-100°C, hold for 1 minRamp: 8-12°C/min to 280-300°CFinal Hold: 9-10 min | A standard temperature program for the elution of synthetic cathinones.[6][7] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |

| GC Interface Temperature | 280-300°C | |

| MS Source Temperature | 230°C | |

| MS Quadrupole Temperature | 150°C | |

| Scan Range | 50-550 amu | To capture the molecular ion and characteristic fragments. |

Quantitative Data on Thermal Degradation Products

While specific quantitative data on the thermal degradation of N-ethylpentylone is limited in publicly available literature, studies on related synthetic cathinones provide valuable insights. The formation of degradation products is highly dependent on the analytical conditions.

| Compound Class | Parent Drug (m/z of key fragment) | Degradation Product (m/z of key fragment) | Mass Shift (Da) | Observations |

| Synthetic Cathinones | Varies | Varies | -2 | Degradation is minimized by lowering injection temperatures and residence time.[2] |

| Pyrrolidine-containing Cathinones | Varies | Prominent molecular ion of the 2,3-enamine | -2 | Degradation products are characterized by prominent iminium base peaks.[2][3] |

It is crucial for individual laboratories to validate their methods and assess the extent of thermal degradation for N-ethylpentylone under their specific instrumental conditions. This can be achieved by analyzing the compound at varying injector temperatures and observing the relative peak areas of the parent drug and its degradation products.

Caption: General experimental workflow for the GC-MS analysis of N-Ethylpentylone.

Conclusion and Recommendations

The thermal degradation of N-ethylpentylone in GC-MS is a critical consideration for any laboratory performing its analysis. The primary degradation pathway involves an oxidative loss of two hydrogen atoms, leading to the formation of an enamine. This process is heavily influenced by the GC injector temperature and other system parameters.

To ensure the accurate and reliable identification and quantification of N-ethylpentylone, it is recommended that researchers and scientists:

-

Optimize GC-MS parameters: Employ lower injector temperatures and split injection modes to minimize thermal degradation.

-

Maintain a clean and inert system: Regularly replace inlet liners and septa to avoid the buildup of active sites.

-

Be aware of potential degradation products: Monitor for the presence of compounds with a -2 Da mass shift from the parent drug.

-

Validate analytical methods: Thoroughly validate GC-MS methods to assess the extent of on-column degradation and ensure the accuracy of quantitative results.

By implementing these strategies, the analytical challenges posed by the thermal instability of N-ethylpentylone can be effectively managed, leading to more robust and defensible scientific data.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. ojp.gov [ojp.gov]

- 5. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]

- 6. unodc.org [unodc.org]

- 7. swgdrug.org [swgdrug.org]

N-Ethylpentylone Hydrochloride Reference Standard: A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of N-Ethylpentylone hydrochloride (also known as ephylone) as a reference standard. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and forensic analysis who require a thorough understanding of the analytical methodologies used to qualify this compound.

Introduction to this compound

N-Ethylpentylone is a synthetic cathinone, a class of compounds that are derivatives of the naturally occurring stimulant cathinone. As a reference standard, this compound is a critical tool for the accurate identification and quantification of this substance in various matrices. Its use is essential in forensic toxicology, clinical chemistry, and pharmaceutical research to ensure the reliability and comparability of analytical results. The hydrochloride salt form is a common preparation for analytical standards due to its increased stability and solubility.

Purity of this compound Reference Standard

The purity of a reference standard is paramount for its use in quantitative analysis. Commercially available this compound reference standards are typically of high purity, ensuring their suitability for calibrating analytical instruments and validating analytical methods.

Table 1: Representative Purity Specification for this compound Reference Standard

| Parameter | Specification | Source |

| Purity | ≥98% | [1] |

Note: Purity can vary between different suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for the specific lot of the reference standard being used.

Physicochemical Characterization

A comprehensive characterization of the this compound reference standard is essential to confirm its identity and structural integrity. This involves a combination of spectroscopic and spectrometric techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₉NO₃ • HCl |

| Molecular Weight | 285.8 g/mol |

| Appearance | A neat solid[1] |

| CAS Number | 17763-02-9 |

Experimental Protocols for Characterization

The following sections detail the typical experimental methodologies employed for the comprehensive characterization of an this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dilute the this compound reference standard to approximately 16 mg/mL in deuterium oxide (D₂O). Tetramethylsilane (TMS) is used as an internal reference standard for 0 ppm, and maleic acid can be used as a quantitative internal standard.[2]

-

Instrumentation: A 600 MHz NMR spectrometer is typically used.[2]

-

¹H NMR Parameters:

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, consistent with the structure of N-Ethylpentylone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. It provides information on both the retention time of the analyte and its mass fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound reference standard in methanol to a concentration of approximately 1 mg/mL.

-

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[2]

-

GC Parameters:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.[2]

-

Injector Temperature: 280°C.[2]

-

Oven Temperature Program: Initial temperature of 100°C for 1.0 min, ramped to 280°C at 12°C/min, and held for 9.0 min.[2]

-

Injection Mode: Split injection with a split ratio of 25:1, injecting 1 µL.[2]

-

-

MS Parameters:

-

Data Analysis: The retention time and the resulting electron ionization (EI) mass spectrum are compared to known libraries or previously acquired data to confirm the identity of N-Ethylpentylone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The this compound reference standard can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or prepared as a potassium bromide (KBr) pellet.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition: The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups

References

A Comprehensive Technical Guide to the Solvatochromic Analysis of N-Ethylpentylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solvatochromic analysis of N-Ethylpentylone hydrochloride is not publicly available. This guide is therefore a comprehensive theoretical and methodological framework based on established principles of solvatochromism and data from structurally similar synthetic cathinones. The presented quantitative data is hypothetical and for illustrative purposes.

Introduction to Solvatochromism and its Application in Psychoactive Substance Analysis

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[1][2] This change is observable as a shift in the absorption or emission spectra of the substance.[1][3] The effect arises from the differential solvation of the molecule's electronic ground and excited states.[1][4] The polarity of the solvent, its ability to form hydrogen bonds, and other specific and non-specific interactions with the solute molecule can alter the energy gap between these states, leading to a shift in the wavelength of maximum absorbance (λmax).[1][5]

A bathochromic shift (red shift) to a longer wavelength with increasing solvent polarity is termed positive solvatochromism .[1] Conversely, a hypsochromic shift (blue shift) to a shorter wavelength with increasing solvent polarity is known as negative solvatochromism .[1]

For novel psychoactive substances (NPS) like N-Ethylpentylone, a synthetic cathinone, understanding its interaction with different molecular environments is crucial.[6] Solvatochromic analysis can provide valuable insights into:

-

Physicochemical Properties: Elucidating the nature of intermolecular interactions.

-

Environmental Sensing: Predicting the behavior of the molecule in different biological microenvironments.

-

Analytical Method Development: Aiding in the development of sensitive and selective detection methods.[4]

N-Ethylpentylone, or 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, is a stimulant drug of the phenethylamine class and is structurally similar to other synthetic cathinones.[6] Its structure, featuring a polar β-keto group and a substituted aromatic ring, suggests that it should exhibit solvatochromic behavior.[7][8]

Hypothetical Experimental Protocol for Solvatochromic Analysis of this compound

This section outlines a detailed methodology for investigating the solvatochromic properties of this compound using UV-Visible spectroscopy.

Materials and Instrumentation

-

Analyte: this compound (analytical standard)

-

Solvents: A range of solvents with varying polarities (see Table 1). All solvents should be of spectroscopic grade.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[7][8]

Solvent Selection

A diverse set of solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities. The Kamlet-Taft solvent parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for polarity/polarizability) are useful for this selection.[9][10]

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a relatively non-polar solvent where it is readily soluble, such as methanol, at a concentration of 1 mg/mL.[11]

-

Working Solutions: From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.2 AU to ensure adherence to the Beer-Lambert law.[9] This typically involves significant dilution.

Spectroscopic Measurement

-

Wavelength Scan: For each solution, perform a full wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[12] Use the pure solvent as a blank for baseline correction.

-

Data Recording: Record the λmax for each solvent. For quantitative analysis, the molar absorptivity (ε) can also be determined.[7]

Hypothetical Data Presentation

The following table summarizes the hypothetical absorption maxima (λmax) of this compound in a range of solvents with their corresponding Kamlet-Taft parameters.

| Solvent | Polarity (ET(30)) | λmax (nm) (Hypothetical) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |

| n-Hexane | 31.0 | 285 | 0.00 | 0.00 | -0.08 |

| Toluene | 33.9 | 288 | 0.00 | 0.11 | 0.54 |

| Dichloromethane | 40.7 | 292 | 0.13 | 0.10 | 0.82 |

| Acetone | 42.2 | 295 | 0.08 | 0.48 | 0.71 |

| Acetonitrile | 45.6 | 298 | 0.19 | 0.31 | 0.75 |

| Isopropanol | 48.4 | 302 | 0.76 | 0.95 | 0.48 |

| Ethanol | 51.9 | 305 | 0.83 | 0.77 | 0.54 |

| Methanol | 55.4 | 308 | 0.93 | 0.62 | 0.60 |

| Water | 63.1 | 315 | 1.17 | 0.18 | 1.09 |

Note: The trend towards longer wavelengths with increasing solvent polarity suggests positive solvatochromism.

Visualization of Experimental Workflow and Data Analysis

Experimental Workflow Diagram

Caption: Experimental workflow for the solvatochromic analysis of N-Ethylpentylone HCl.

Solvatochromic Shift Analysis Pathway

Caption: Logical pathway for the analysis and interpretation of solvatochromic data.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for conducting a solvatochromic analysis of this compound. By systematically measuring the UV-Vis absorption spectra in a range of solvents, researchers can gain significant insights into the molecule's electronic structure and its interactions with its environment. The data obtained from such an analysis would be invaluable for the fields of forensic chemistry, toxicology, and drug development. It is anticipated that future research will provide empirical data to validate and expand upon the methodologies outlined in this guide. The combination of spectroscopic techniques is often recommended for the thorough analysis of synthetic cathinones.[13]

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. sites.bsu.edu [sites.bsu.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet absorption properties of synthetic cathinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

- 11. swgdrug.org [swgdrug.org]

- 12. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of N-Ethylpentylone Hydrochloride with Monoamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Ethylpentylone (hydrochloride), also known as ephylone, is a synthetic cathinone that has gained prominence as a new psychoactive substance (NPS). Understanding its interaction with neuronal receptors is critical for elucidating its pharmacological and toxicological profile. This technical guide provides a detailed overview of the molecular interactions of N-Ethylpentylone with its primary targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We present quantitative data on its inhibitory potency, detailed experimental protocols for assessing these interactions, and visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of synthetic cathinones and the development of related therapeutics or interventions.

Introduction

N-Ethylpentylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) is a substituted cathinone and central nervous system stimulant.[1] Structurally related to other psychoactive substances, its primary mechanism of action involves the modulation of monoamine neurotransmitter levels in the synaptic cleft. In vitro studies have consistently demonstrated that N-Ethylpentylone is a potent inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters, with a weaker but significant effect on the serotonin transporter (SERT).[2][3] Unlike some amphetamine-class substances, N-Ethylpentylone functions as a pure reuptake inhibitor (a "blocker") and does not induce transporter-mediated neurotransmitter release.[2][4] This cocaine-like mechanism of action is responsible for its psychostimulant effects.[4][5] This guide details the molecular modeling and experimental validation of these interactions.

Quantitative Analysis of N-Ethylpentylone-Transporter Interactions

The potency of N-Ethylpentylone hydrochloride at the monoamine transporters is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the transporter's uptake activity in vitro. Multiple studies have characterized these values, demonstrating a clear rank order of potency.

The following table summarizes the IC₅₀ values for N-Ethylpentylone at human and rat monoamine transporters from key studies. This data highlights its preference for the dopamine transporter.

| Transporter | Species | IC₅₀ (nM) | Assay Type | Reference |

| Dopamine Transporter (DAT) | Rat | 37 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |

| Dopamine Transporter (DAT) | Human | 54.9 | [³H]Neurotransmitter Uptake Inhibition | [4] |

| Norepinephrine Transporter (NET) | Rat | 105 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |

| Norepinephrine Transporter (NET) | Human | 114 | [³H]Neurotransmitter Uptake Inhibition | [4] |

| Serotonin Transporter (SERT) | Rat | 383 | [³H]Neurotransmitter Uptake Inhibition | [2][3] |

| Serotonin Transporter (SERT) | Human | 460 | [³H]Neurotransmitter Uptake Inhibition | [4] |

Detailed Experimental Protocols

The characterization of N-Ethylpentylone's interaction with monoamine transporters relies on established in vitro assays. Below are detailed protocols for the two primary methods used to generate the data presented above.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[6]

Objective: To determine the IC₅₀ value of N-Ethylpentylone at DAT, NET, or SERT.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[7][8]

-

Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT).[9]

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Apparatus: 96-well cell culture plates, vacuum filtration manifold, glass fiber filters, scintillation counter.[9]

Methodology:

-

Cell Culture: Plate the transporter-expressing HEK 293 cells onto 96-well plates and grow to confluence.[6]

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer at room temperature.[7]

-

Pre-incubation: Add assay buffer containing various concentrations of N-Ethylpentylone (or vehicle for control wells) to the cells. Incubate for 5-10 minutes at room temperature.[6]

-

Initiation of Uptake: Initiate the reaction by adding the specific [³H]neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells) to each well.[7]

-

Incubation: Incubate the plate for a short, defined period at room temperature (e.g., 1 minute for DAT/SERT, 3 minutes for NET).[7]

-

Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove the unbound radioligand.[10]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).[7][11]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[11]

-

Data Analysis: Plot the measured radioactivity (counts per minute) against the log concentration of N-Ethylpentylone. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the transporter.[12][13]

Objective: To determine the binding affinity (Kᵢ) of N-Ethylpentylone for DAT, NET, or SERT.

Materials:

-

Membrane Preparation: Synaptosomes from rat brain tissue or membranes from cells expressing the target transporter.[14][15]

-